5-fluoro-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
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Overview
Description
5-fluoro-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a synthetic nucleoside analog.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves multiple steps. One common method includes the following steps :
Starting Material: 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose.
Step 1: Diisopropylethylamine is used as a base.
Step 2: Potassium osmate (K2OsO4*2H2O) and potassium ferricyanide (K3Fe(CN)6) are used in the presence of DHQD-PHN and water.
Step 3: Sulfuric acid (H2SO4) in tetrahydrofuran (THF) at 0°C.
Step 4: Sodium hydride (NaH) in dimethylformamide (DMF).
Step 5: Rhodium triphenylphosphine chloride (Rh(PPh3)3Cl) in pyridine and aqueous ethanol, heated for 5 hours.
Step 6: Pyridine hydrofluoride (pyridine*HF) in dioxane.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar multi-step procedures with optimization for scale-up, including the use of automated reactors and stringent quality control measures to ensure purity and yield .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione undergoes several types of chemical reactions:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
5-fluoro-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has several scientific research applications :
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated as a potential antiviral and anticancer agent due to its ability to inhibit DNA synthesis.
Industry: Used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 5-fluoro-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves its incorporation into DNA, leading to the inhibition of DNA synthesis . The compound targets thymidylate synthetase, an enzyme crucial for DNA replication . By inhibiting this enzyme, the compound prevents the synthesis of thymidine monophosphate (TMP), a nucleotide essential for DNA synthesis, thereby exerting its antiviral and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
5-fluorouridine: Another fluorinated pyrimidine nucleoside with similar antiviral and anticancer properties.
5-fluoro-2’-deoxyuridine: A deoxyribonucleoside analog used in cancer treatment.
1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione: A structurally similar compound with potential therapeutic applications.
Uniqueness
5-fluoro-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is unique due to its specific fluorination pattern and hydroxyl group positioning, which contribute to its distinct biochemical properties and potential therapeutic applications .
Properties
Molecular Formula |
C9H10F2N2O5 |
---|---|
Molecular Weight |
264.18 g/mol |
IUPAC Name |
5-fluoro-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10F2N2O5/c10-3-1-13(9(17)12-7(3)16)8-5(11)6(15)4(2-14)18-8/h1,4-6,8,14-15H,2H2,(H,12,16,17)/t4-,5-,6?,8-/m1/s1 |
InChI Key |
QURNODSOJKSTBM-XTSMLKGCSA-N |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H](C([C@H](O2)CO)O)F)F |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)F |
Origin of Product |
United States |
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